molecular formula C12H17N3O2S B7559755 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

Numéro de catalogue B7559755
Poids moléculaire: 267.35 g/mol
Clé InChI: YLUYHNPUEMBZIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as PBT-1, is a compound that has been extensively studied for its potential therapeutic applications. It was initially developed as a small molecule that could inhibit the aggregation of amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. However, recent research has also shown that PBT-1 has other potential applications in the treatment of various neurological disorders, such as Huntington's disease and Parkinson's disease.

Mécanisme D'action

The mechanism of action of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is not fully understood. However, it is believed that this compound inhibits the aggregation of Aβ peptides by binding to specific amino acid residues on the surface of the peptide. This prevents the formation of toxic oligomers and fibrils, which are thought to contribute to the neurodegeneration seen in Alzheimer's disease. In addition, this compound may also inhibit the aggregation of mutant huntingtin protein by a similar mechanism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce the levels of Aβ peptides and improve cognitive function. In animal models of Huntington's disease, this compound has been shown to reduce the levels of mutant huntingtin protein and improve motor function. In animal models of Parkinson's disease, this compound has been shown to reduce neuroinflammation and improve motor function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is that it has been extensively studied in animal models of neurological disorders, which has provided valuable insights into its potential therapeutic applications. In addition, this compound is a small molecule that can easily penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.

Orientations Futures

There are several future directions for the research on 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide. One direction is to optimize its therapeutic effects by identifying the specific amino acid residues on the surface of Aβ peptides and mutant huntingtin protein that it binds to. Another direction is to develop more efficient synthesis methods for this compound, which would enable its production on a larger scale. Furthermore, future research could focus on the potential applications of this compound in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the treatment of neurological disorders.

Méthodes De Synthèse

The synthesis of 4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a complex process that involves several steps. The first step involves the reaction of 2-aminobenzothiazole with ethyl acrylate to produce a substituted pyrrolidine derivative. This intermediate is then subjected to a series of reactions, including hydrolysis, cyclization, and oxidation, to produce the final product, this compound. The synthesis of this compound is a challenging process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. Several studies have shown that this compound can inhibit the aggregation of Aβ peptides, which are implicated in the pathogenesis of Alzheimer's disease. In addition, this compound has also been shown to reduce the levels of mutant huntingtin protein, which is the cause of Huntington's disease. Furthermore, this compound has been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.

Propriétés

IUPAC Name

4-hydroxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-7-5-9(13-6-7)11(17)15-12-14-8-3-1-2-4-10(8)18-12/h7,9,13,16H,1-6H2,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLUYHNPUEMBZIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.